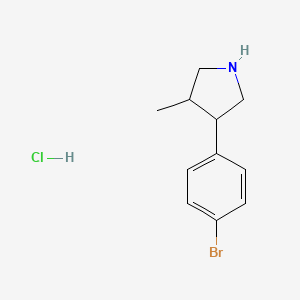

3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride

CAS No.: 2059989-01-2

Cat. No.: VC2979284

Molecular Formula: C11H15BrClN

Molecular Weight: 276.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059989-01-2 |

|---|---|

| Molecular Formula | C11H15BrClN |

| Molecular Weight | 276.6 g/mol |

| IUPAC Name | 3-(4-bromophenyl)-4-methylpyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C11H14BrN.ClH/c1-8-6-13-7-11(8)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H |

| Standard InChI Key | MAXCEPBSRTWWNM-UHFFFAOYSA-N |

| SMILES | CC1CNCC1C2=CC=C(C=C2)Br.Cl |

| Canonical SMILES | CC1CNCC1C2=CC=C(C=C2)Br.Cl |

Introduction

Chemical Identity and Properties

3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride (CAS No. 2059989-01-2) is a synthetic organic compound belonging to the class of pyrrolidine derivatives. It is characterized by a pyrrolidine ring substituted with a 4-bromophenyl group at the 3-position and a methyl group at the 4-position, with the nitrogen atom protonated and stabilized as a hydrochloride salt.

Basic Chemical Information

The compound exists as the hydrochloride salt of 3-(4-Bromophenyl)-4-methylpyrrolidine. Its chemical profile is summarized in Table 1.

Physical Properties

While specific physical data on 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride is limited in the literature, it is generally observed as a solid compound at room temperature, which is typical for hydrochloride salts of similar structures. The free base form (C11H14BrN) has a predicted collision cross-section (CCS) value of 151.2 Ų for the [M+H]+ adduct , which provides insight into its molecular size and potential chromatographic behavior.

Structural Characteristics

The structure of 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride features several key elements that contribute to its chemical behavior and potential biological activity.

Core Structure

The compound contains a five-membered pyrrolidine ring with two substituents: a 4-bromophenyl group at the 3-position and a methyl group at the 4-position. The protonated nitrogen of the pyrrolidine ring forms an ionic bond with a chloride counterion in the hydrochloride salt form. This structure provides several potential sites for hydrogen bonding and other molecular interactions.

Stereochemistry

The substitution pattern at positions 3 and 4 of the pyrrolidine ring creates stereogenic centers, potentially leading to different stereoisomers. The stereochemistry at these positions can significantly impact the compound's biological activity, as observed in similar pyrrolidine derivatives where the cis-configuration of substituents has shown preferred biological activity over the trans orientation .

Structural Comparisons

The compound shares structural similarities with other bioactive pyrrolidine derivatives. For instance, it resembles the cis-3,4-diphenylpyrrolidine derivatives that have been investigated as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) . The presence of the 4-bromophenyl group provides potential for halogen bonding interactions, which could be significant for target binding in biological systems.

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride typically employs established organic chemistry methodologies.

Reductive Amination Approach

The primary synthetic route reported for this compound involves reductive amination. This process includes the reaction of 4-bromobenzaldehyde with an appropriate methylpyrrolidine precursor in the presence of reducing agents such as sodium cyanoborohydride. The reaction is generally conducted in solvents like methanol or ethanol at room temperature, followed by conversion to the hydrochloride salt through treatment with HCl.

Pharmacological Profile and Applications

The pharmacological profile of 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride can be inferred based on the known activities of structurally similar pyrrolidine derivatives.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on similar compounds have revealed several important features:

-

The cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring often provides optimal biological activity compared to the trans orientation .

-

The presence of a para-halogen substituent (in this case, bromine) on the phenyl ring has been shown to improve binding affinity in certain pyrrolidine derivatives .

-

The protonated nitrogen in the pyrrolidine ring (as in the hydrochloride salt) may enhance water solubility and bioavailability compared to the free base form.

Research Status and Future Directions

Current Research Status

While specific published research on 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride is limited, the compound appears to be commercially available from various suppliers for research purposes. This suggests ongoing interest in this compound as a research tool or synthetic intermediate.

Related Research Findings

Research on structurally similar pyrrolidine derivatives has yielded valuable insights:

-

Cis-3R,4S-configured pyrrolidine derivatives have shown potent agonistic activity at PPARα and PPARγ receptors, with potential applications in treating type 2 diabetes .

-

Certain (S)-pyrrolidines have demonstrated activity as CXCR4 chemokine receptor antagonists with potential antimetastatic properties .

-

Pyrrolidine sulfonamides have been explored as inhibitors of glycine transporter 1 (GlyT1), with implications for neurological disorders .

Future Research Directions

Several promising avenues for future research on this compound include:

-

Comprehensive pharmacological profiling: Systematic evaluation of its activity against a panel of receptors, enzymes, and ion channels to identify potential therapeutic targets.

-

Stereochemical optimization: Investigation of different stereoisomers to determine the optimal configuration for specific biological activities.

-

Structural modifications: Exploration of modifications to the core structure, such as alternative substituents on the phenyl ring or pyrrolidine nitrogen, to enhance potency or selectivity.

-

Drug delivery applications: Development of formulations that leverage the physicochemical properties of this compound for improved drug delivery.

Analytical Characterization

Analytical methods for the characterization of 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride include standard techniques used for similar organic compounds.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show characteristic signals for the pyrrolidine ring protons, the aromatic protons of the 4-bromophenyl group, and the methyl group. Mass spectrometry data indicates an [M+H]+ peak at m/z 240.03824 for the free base form .

Chromatographic Analysis

The compound can be analyzed using various chromatographic techniques, with predicted collision cross-section data available for different adduct forms that can aid in identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 240.03824 | 151.2 |

| [M+Na]+ | 262.02018 | 154.2 |

| [M+NH4]+ | 257.06478 | 156.7 |

| [M+K]+ | 277.99412 | 154.5 |

| [M-H]- | 238.02368 | 152.9 |

| [M+Na-2H]- | 260.00563 | 154.5 |

| [M]+ | 239.03041 | 150.9 |

| [M]- | 239.03151 | 150.9 |

Table 2: Predicted collision cross-section values for different adduct forms of 3-(4-bromophenyl)-4-methylpyrrolidine (free base form) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume